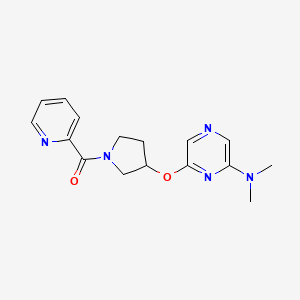![molecular formula C24H25N3O2S2 B2889810 N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-39-9](/img/structure/B2889810.png)
N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The compound is involved in the synthesis and chemical reaction studies, particularly in the context of creating thieno[2,3-d]pyrimidine derivatives. An investigation by Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, leading to various dimethylthieno[2,3-d]pyrimidine derivatives. This process highlights the compound's role in the synthesis of heterocyclic structures, potentially useful in various medicinal chemistry applications (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial and Anticonvulsant Potential
Another dimension of research involves evaluating the antimicrobial and anticonvulsant properties of derivatives of the compound. Severina et al. (2020) conducted a synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study demonstrates the compound's utility in developing new pharmacological agents with potential anticonvulsant activities (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Radioisotope Labeling for Imaging
The compound's derivatives have also been examined in the context of radioisotope labeling for imaging applications. Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research showcases the compound's application in developing diagnostic tools for neuroimaging and studying brain disorders (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Heterocyclic Compound Synthesis
The flexibility of this compound in synthesizing diverse heterocyclic compounds has been a subject of interest. For instance, Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions, potentially leading to the synthesis of various heterocyclic structures in an atom-efficient manner. This research underscores the compound's utility in organic synthesis, particularly in generating compounds with potential biological activities (Schmeyers & Kaupp, 2002).
Antimicrobial Activity Studies
Research into the antimicrobial properties of related compounds has also been conducted. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating their potential as antimicrobial agents. This line of research is indicative of the broader applicability of the compound in developing new antimicrobial therapies (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-14-5-6-17(4)20(12-14)25-21(28)13-31-24-26-19-7-8-30-22(19)23(29)27(24)18-10-15(2)9-16(3)11-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDSOCGIVALVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)

![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)




![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)
![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)



![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
